molecular formula C21H23ClN2O2 B606514 CBL0137 hydrochloride CAS No. 1197397-89-9

CBL0137 hydrochloride

Cat. No. B606514
M. Wt: 370.877
InChI Key: BPBHWEHBIIPMNR-PXSFLOMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .


Chemical Reactions Analysis

CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .


Physical And Chemical Properties Analysis

CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .

Scientific Research Applications

Summary of the Application

CBL0137 has been found to impair homologous recombination repair and sensitize high-grade serous ovarian carcinoma to PARP inhibitors . This is particularly significant as PARP inhibitors have shown clinical efficacy in HGSCs, especially as maintenance therapy following response to platinum-based chemotherapy .

Methods of Application or Experimental Procedures

The research involved testing the anti-cancer activity of CBL0137 monotherapy using a panel of HGSC cell lines and patient-derived tumor cells in vitro . RNA sequencing was used to map global transcriptomic changes in CBL0137-treated patient-derived HR-proficient HGSC cells .

Results or Outcomes

The study found that CBL0137 induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . CBL0137 also enhanced the efficacy of DNA damaging platinum-based chemotherapy in HGSC patient-derived xenografts .

2. Application in Epigenetic Activity

Summary of the Application

Curaxin CBL0137 has been shown to activate epigenetically silenced genes . It inhibits the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein, and it decreases the level of integral DNA methylation in Ca Ski cells .

Methods of Application or Experimental Procedures

The research involved studying the effects of CBL0137 on the enzymes of the epigenetic system of transcription regulation . The study found that CBL0137 decreases the level of BET family proteins, BRD2, BRD3, and BRD4, the key participants in transcription elongation .

Results or Outcomes

The study found that CBL0137 decreases the level of BET family proteins, followed by the corresponding gene expression enhancement . The ability of CBL0137 to suppress DNMT3A and BET family proteins should be taken into consideration when combined chemotherapy is applied .

3. Application in Hematological Malignancies Treatment

Summary of the Application

Curaxin CBL0137 has shown anticancer activity in different cancers, including hematological malignancies . It has been found to have a cytostatic effect on AML and MM cells, and it activates apoptosis in these cells .

Methods of Application or Experimental Procedures

The research involved studying the effects of CBL0137 on hematological malignancy cells cultured in vitro . The MTT assay was used to measure cell viability, and flow cytometry was used for cell cycle analysis and apoptosis activation .

Results or Outcomes

The study found that AML and MM cells were more sensitive to CBL0137’s cytostatic effect compared to other hematological malignancy cells . CBL0137 treatment resulted in an increase in subG1 and G2/M populations, and apoptosis activation was more active in AML and MM cells . On the murine model of AML WEHI-3, CBL0137 showed significant anticancer effects in vivo .

4. Application in Various Cancer Types

Summary of the Application

CBL0137 has been found to suppress tumor growth in xenograft models of various cancers, including colon (DLD-1), renal cell carcinoma (Caki-1), medulloblastoma, small-cell lung cancer, melanoma (Mel-7), and transplanted surgical samples from patients with pancreatic ductal adenocarcinoma .

Methods of Application or Experimental Procedures

The research involved studying the effects of CBL0137 on various cancer cell lines and patient-derived tumor cells in vitro . The efficacy of CBL0137 was also tested in vivo using xenograft models of various cancers .

Results or Outcomes

The study found that CBL0137 suppressed tumor growth in xenograft models of various cancers . This suggests that CBL0137 could be a potential therapeutic agent for the treatment of various types of cancers .

5. Application in Cancer Cell Death

Summary of the Application

CBL0137 has been found to functionally inactivate the chromatin transcription complex, resulting in effects on p53 and NF-κB, and promoting cancer cell death .

Methods of Application or Experimental Procedures

The research involved studying the effects of CBL0137 on various cancer cell lines in vitro . The study focused on the impact of CBL0137 on the chromatin transcription complex and its subsequent effects on p53 and NF-κB .

Results or Outcomes

The study found that CBL0137 could promote cancer cell death by functionally inactivating the chromatin transcription complex, which in turn affects p53 and NF-κB .

6. Application in Anticancer Effects In Vivo

Summary of the Application

CBL0137 has been found to have significant anticancer effects in vivo .

Methods of Application or Experimental Procedures

The research involved studying the effects of CBL0137 in vivo using murine models . The study focused on the anticancer effects of CBL0137 .

Results or Outcomes

The study found that CBL0137 showed significant anticancer effects in vivo .

Safety And Hazards

CBL0137 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

CBL0137 hydrochloride has shown significant anti-growth activity in vitro against high-grade serous ovarian carcinoma (HGSC) cell lines and patient-derived tumor cells, and also reduces tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . These findings suggest that combination of CBL0137 and PARP inhibition represents a novel therapeutic strategy for HR-proficient HGSCs that express high levels of SSRP1 and should be investigated in the clinic .

properties

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CBL0137 hydrochloride

CAS RN

1197397-89-9
Record name CBL-0137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
P Kumar, M Mathayan, SP Smieszek, BP Przychodzen… - Virology, 2022 - Elsevier
Recurrent waves of COVID19 remain a major global health concern. Repurposing either FDA-approved or clinically advanced drug candidates can save time and effort required for …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.